2-Dimethylamino-2-propylvaleric acid methyl ester
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Overview
Description
2-Dimethylamino-2-propylvaleric acid methyl ester is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a valeric acid methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-2-propylvaleric acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the reaction of the carboxylic acid with methanol using trimethylchlorosilane (TMSCl) as a catalyst at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-2-propylvaleric acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Dimethylamino-2-propylvaleric acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 2-Dimethylamino-2-propylvaleric acid methyl ester involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylaminoethyl methacrylate: This compound shares the dimethylamino group but has a different ester moiety.
2-Dimethylamino-2-propylbutanoic acid methyl ester: Similar in structure but with a shorter carbon chain.
2-Dimethylamino-2-propylhexanoic acid methyl ester: Similar in structure but with a longer carbon chain.
Uniqueness
2-Dimethylamino-2-propylvaleric acid methyl ester is unique due to its specific combination of the dimethylamino group and the valeric acid methyl ester moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
methyl 2-(dimethylamino)-2-propylpentanoate |
InChI |
InChI=1S/C11H23NO2/c1-6-8-11(9-7-2,12(3)4)10(13)14-5/h6-9H2,1-5H3 |
InChI Key |
GMXUNPFUBSIHEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=O)OC)N(C)C |
Origin of Product |
United States |
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